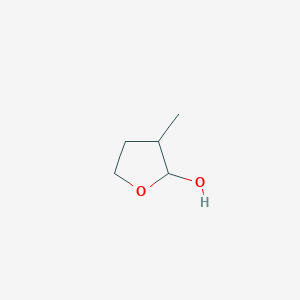
1-Boc-3-(4-propoxyphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(4-propoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-propoxyphenyl group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Boc-3-(4-propoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4-Propoxyphenyl Group: The 4-propoxyphenyl group is introduced through a substitution reaction, where a suitable precursor such as 4-propoxyphenyl bromide is reacted with the Boc-protected pyrrolidine under appropriate conditions.
Analyse Des Réactions Chimiques
1-Boc-3-(4-propoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Applications De Recherche Scientifique
1-Boc-3-(4-propoxyphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(4-propoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc group provides stability and protection during synthetic transformations, while the 4-propoxyphenyl group can enhance binding affinity and selectivity for specific targets .
Comparaison Avec Des Composés Similaires
1-Boc-3-(4-propoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-pyrrolidinol: This compound has a hydroxyl group instead of the 4-propoxyphenyl group, making it more hydrophilic and suitable for different synthetic applications.
N-Boc-3-pyrrolidinone: This compound contains a carbonyl group, which can participate in different types of chemical reactions compared to the 4-propoxyphenyl group.
Pyrrolidine-2,5-dione: This compound has a dione structure, which provides different reactivity and biological activity compared to this compound.
Propriétés
Formule moléculaire |
C18H27NO3 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
tert-butyl 3-(4-propoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-5-12-21-16-8-6-14(7-9-16)15-10-11-19(13-15)17(20)22-18(2,3)4/h6-9,15H,5,10-13H2,1-4H3 |
Clé InChI |
XJLJMGVGXNXIHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


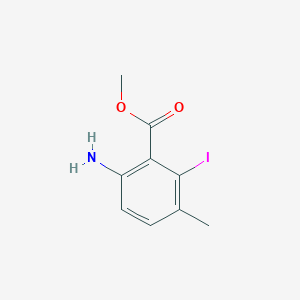
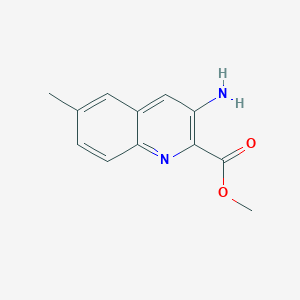


![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
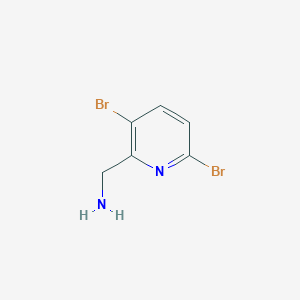

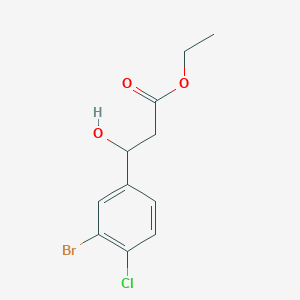

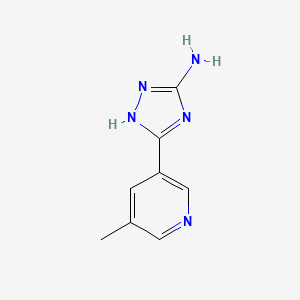
![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
